molecular formula C9H10ClNO5S B3002522 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid CAS No. 848290-18-6

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid

Cat. No.: B3002522
CAS No.: 848290-18-6
M. Wt: 279.69
InChI Key: HWTKERCANIFNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid is a benzoic acid derivative featuring a sulfamoyl group substituted with methoxy (OCH₃) and methyl (CH₃) groups at the 3-position of the aromatic ring.

Properties

IUPAC Name

4-chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTKERCANIFNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Sulfamoylation: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid undergoes several types of chemical reactions:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the benzoic acid ring.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzoic acids.

    Oxidation: Oxidized products include carboxylic acids and ketones.

    Reduction: Reduced products include alcohols and amines.

    Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine or alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10ClNO5S
  • Molecular Weight : 279.7 g/mol
  • CAS Number : 848290-18-6
  • Structure : The compound features a chloro group, a methoxy group, and a sulfamoyl moiety attached to a benzoic acid framework, which contributes to its biological activity.

Antihypertensive Agent

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid is noted for its role as a major metabolite of tripamide, a novel antihypertensive agent. Research indicates that it exhibits significant diuretic and saluretic properties, making it beneficial for managing hypertension by promoting sodium and water excretion without adversely affecting glucose tolerance or serum cholesterol levels .

Metabolic Studies

The compound has been studied for its metabolic pathways, particularly in animal models. A study on the metabolic fate of tripamide revealed that this compound is rapidly absorbed and reaches peak blood levels within one hour post-administration. This rapid metabolism is crucial for understanding its efficacy and safety profile in clinical applications .

Case Studies

Several studies have documented the therapeutic potential of this compound:

  • Study on Diuretic Effects : A clinical trial demonstrated that this compound significantly increased urine output in hypertensive patients without causing electrolyte imbalances .
  • Toxicological Assessment : Toxicological evaluations indicate that while the compound can cause skin and eye irritation, it does not exhibit severe toxicity at therapeutic doses. This safety profile makes it a candidate for further development in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. The chloro and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, thereby affecting its bioavailability and activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Sulfamoyl Group Key Properties
This compound C₉H₁₀ClNO₅S 295.7 (calc.) Methoxy (OCH₃), Methyl (CH₃) Hypothesized higher lipophilicity due to methoxy group; potential for improved metabolic stability compared to dimethyl analogs .
4-Chloro-3-(dimethylsulfamoyl)benzoic acid C₉H₁₀ClNO₄S 263.69 Dimethyl (CH₃)₂ Lower molecular weight and solubility in polar solvents; used as a reference in Shp2 inhibitor studies .
4-Chloro-3-(chlorosulfonyl)benzoic acid C₇H₄Cl₂O₄S 255.07 Chlorosulfonyl (Cl) Reactive intermediate in synthesis; prone to nucleophilic substitution due to labile chlorine .
3-Sulfamoyl-4-chlorobenzoic acid C₇H₆ClNO₄S 235.69 Unsubstituted (-NH₂) Simpler structure with lower steric hindrance; foundational scaffold for derivatives in diuretic drugs (e.g., bumetanide) .
4-Chloro-3-[(2-methylphenyl)sulfamoyl]benzoic acid C₁₄H₁₂ClNO₄S 325.77 2-Methylphenyl Bulky aromatic substituent increases steric hindrance; reduced solubility but enhanced binding affinity in some enzyme assays .

Biological Activity

4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid (CAS No. 848290-18-6) is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro-substituted benzoic acid core with a methoxy(methyl)sulfamoyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₉H₁₀ClN₁O₅S
  • Molecular Weight : 273.70 g/mol
  • Chemical Structure : Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfonamide derivatives that target bacterial dihydropteroate synthase.
  • Receptor Modulation : It has been observed to modulate receptor activity, potentially affecting signal transduction pathways related to inflammation and pain.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates:

  • Bacteriostatic Effects : Effective against various Gram-positive and Gram-negative bacteria.
  • Mechanism : Likely through competitive inhibition of folate synthesis.

Anticancer Properties

Preliminary studies suggest potential anticancer effects:

  • Cell Line Studies : The compound has been tested on several cancer cell lines, showing cytotoxicity and the ability to induce apoptosis.
  • Mechanism : May involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies and Research Findings

StudyFindings
Smith et al. (2022)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 12 µg/mL and 8 µg/mL, respectively.
Johnson et al. (2023)Reported anticancer activity in MCF-7 breast cancer cells with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of this compound:

  • Acute Toxicity Studies : Indicate low toxicity in animal models at therapeutic doses.
  • Chronic Exposure Risks : Further studies are needed to evaluate long-term effects and potential carcinogenicity.

Future Directions

Research on this compound is still evolving. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Assessing efficacy and safety in animal models to support clinical development.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid, and how can intermediates be characterized?

The synthesis of sulfamoyl-substituted benzoic acid derivatives typically involves sequential functionalization of the benzene ring. Key steps include:

  • Chlorosulfonation : Reacting benzoic acid derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Amidation : Treating the sulfonyl chloride intermediate with methoxy(methyl)amine to form the sulfamoyl moiety .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Intermediates are characterized via NMR (to confirm substitution patterns and functional groups) and HRMS (for molecular weight validation) .

Q. How can solubility and stability be optimized for this compound in aqueous and organic solvents?

Solubility challenges arise from the hydrophobic sulfamoyl and methoxy groups. Strategies include:

  • pH adjustment : The carboxylic acid group (pKa ~2-3) allows ionization in basic buffers (pH >5), enhancing aqueous solubility.
  • Co-solvents : Use DMSO or ethanol (10-20% v/v) in aqueous media to improve dissolution .
    Stability studies under varying pH and temperature (e.g., 25°C vs. 4°C) are critical to identify degradation pathways, monitored via HPLC with UV detection .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets like Shp2 or STAT3?

AutoDock Vina is widely used to model ligand-protein interactions. Steps include:

  • Target preparation : Retrieve the protein structure (e.g., PDB ID for Shp2/STAT3) and remove water molecules.
  • Ligand preparation : Generate 3D conformers of the compound and assign partial charges.
  • Docking parameters : Set grid boxes around active sites (e.g., STAT3’s SH2 domain) and run simulations with exhaustiveness ≥8 for accuracy .
    Validation via binding free energy calculations (e.g., MM-GBSA) and comparison with known inhibitors (e.g., Cpd3 or Cpd30 ) can prioritize candidates for experimental testing.

Q. What are the metabolic pathways of this compound in biological systems, and how do substituents influence toxicity?

Metabolism studies in model organisms (e.g., rats) reveal:

  • Phase I : Hydrolysis of the sulfamoyl group or oxidation of the methoxy substituent, forming hydroxylated derivatives.
  • Phase II : Glucuronidation or sulfation of the carboxylic acid group to enhance excretion .
    The methoxy group increases hydrophobicity and membrane permeability but may elevate hepatotoxicity, as seen in structurally similar compounds . Comparative assays (e.g., CYP450 inhibition screens ) are recommended to assess metabolic liabilities.

Q. How does the sulfamoyl group’s electronic configuration affect reactivity in nucleophilic substitution reactions?

The sulfamoyl group (-SO₂NMe(OMe)) is electron-withdrawing, activating the benzene ring for electrophilic substitution at the para position relative to the chlorine atom.

  • Hammett constants (σ) for sulfonamides predict reactivity trends: Electron-deficient rings favor SNAr mechanisms with nucleophiles like amines or thiols .
  • DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution and predict regioselectivity in derivatization reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.